Caged D-erythro-Sphingosine-1-phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Caged D-erythro-Sphingosine-1-phosphate is a photolabile derivative of sphingosine-1-phosphate, a bioactive lipid that plays a crucial role in various cellular processes. This compound is characterized by its ability to release D-erythro-Sphingosine-1-phosphate upon exposure to ultraviolet light, making it a valuable tool for studying the dynamics of sphingosine-1-phosphate signaling pathways in live cells. It appears as a brown, thick oil and has a molecular weight of approximately 528.62 g/mol .

Caged S1P acts as a tool in scientific research to study the functions of S1P in biological systems. S1P is a signaling molecule involved in various cellular processes, including cell migration, proliferation, and survival []. By using caged S1P, researchers can precisely control the activation of S1P and study its downstream effects [].

For example, caged S1P can be used to investigate the role of S1P in specific cell types or compartments within a cell. Additionally, caged S1P allows researchers to study the effects of S1P signaling with high temporal resolution [].

Caged D-erythro-Sphingosine-1-phosphate undergoes photolysis when exposed to ultraviolet light, leading to the release of D-erythro-Sphingosine-1-phosphate. This reaction can be represented as follows:

This process allows researchers to manipulate the concentration of D-erythro-Sphingosine-1-phosphate in a controlled manner, facilitating the study of its biological effects and mechanisms of action .

D-erythro-Sphingosine-1-phosphate is known for its significant biological activities, including:

- Cell Proliferation: It promotes cell growth and survival by activating various signaling pathways.

- Immune Response: It plays a critical role in immune cell trafficking and function.

- Neuroprotection: In the nervous system, it is involved in neuroprotective signaling.

The caged form allows for temporal control over these activities, enabling precise studies on how fluctuations in D-erythro-Sphingosine-1-phosphate levels affect cellular responses .

The synthesis of Caged D-erythro-Sphingosine-1-phosphate typically involves:

- Protection of Functional Groups: Initial steps may include protecting specific functional groups on sphingosine to prevent unwanted reactions during subsequent steps.

- Caging Reaction: The introduction of a photolabile protecting group at the phosphate moiety to create the caged compound.

- Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological applications.

Details on specific synthetic routes may vary based on laboratory protocols and desired purity levels .

Caged D-erythro-Sphingosine-1-phosphate is widely used in research due to its unique properties:

- Cellular Studies: It enables researchers to study sphingosine-1-phosphate signaling in real-time within living cells.

- Drug Development: Its ability to modulate biological pathways makes it a candidate for developing therapeutic agents targeting sphingolipid metabolism.

- Neuroscience Research: It provides insights into neuronal signaling mechanisms and neurodegenerative diseases .

Studies have shown that Caged D-erythro-Sphingosine-1-phosphate interacts with various proteins and receptors involved in cellular signaling. Notable interactions include:

- Sphingosine-1-phosphate receptors: These G-protein coupled receptors mediate many effects of sphingosine-1-phosphate.

- Enzymes: It may interact with kinases and phosphatases that regulate its metabolic pathways.

These interactions are crucial for understanding the compound's role in cellular physiology and pathology .

Several compounds share structural or functional similarities with Caged D-erythro-Sphingosine-1-phosphate. Here are some notable examples:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Sphingosine | Precursor to sphingosine-1-phosphate | Not photolabile; serves as a basic building block |

| Sphingosine-1-phosphate | Bioactive lipid involved in cell signaling | Active form without caging; immediate effects |

| Caged Sphingosine | Another caged variant | Different caging mechanism; potential for varied applications |

| Caged Lysophosphatidic Acid | Similar photolabile properties | Different lipid backbone; distinct signaling pathways |

Caged D-erythro-Sphingosine-1-phosphate stands out due to its specific ability to release D-erythro-Sphingosine-1-phosphate upon UV irradiation, allowing for controlled studies of its biological effects .

Molecular Structure and Configuration

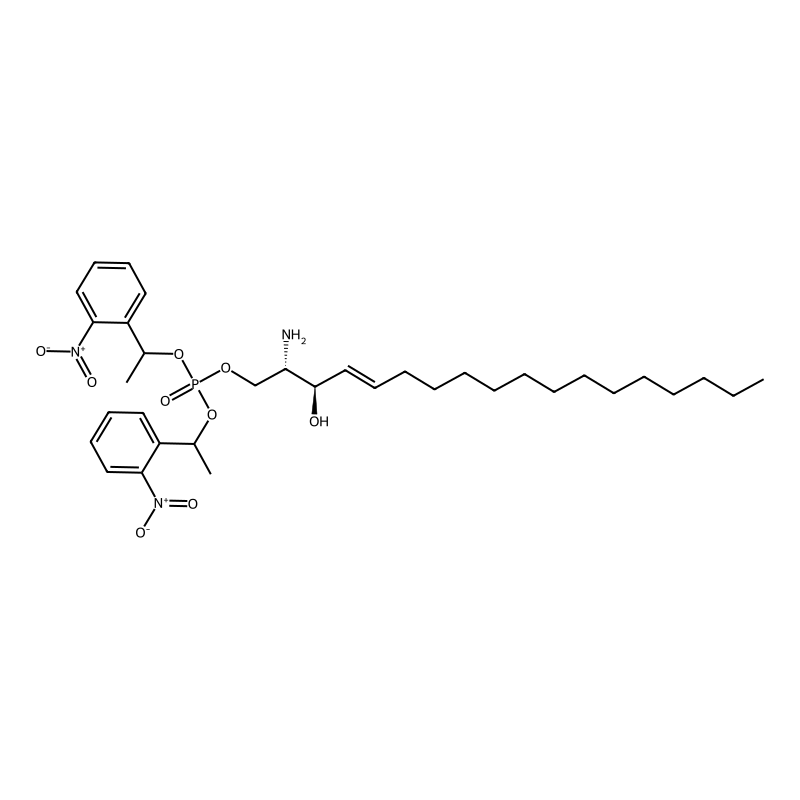

Caged D-erythro-Sphingosine-1-phosphate represents a photolabile derivative of the bioactive lipid mediator D-erythro-Sphingosine-1-phosphate, engineered with photocleavable protecting groups attached to enable controlled release upon ultraviolet irradiation [1] . The compound exhibits a complex molecular architecture incorporating the natural sphingolipid backbone with strategically positioned photolabile moieties that render the molecule temporarily inactive until photolysis occurs [4] [5].

The fundamental molecular structure consists of the D-erythro-Sphingosine-1-phosphate core featuring a phosphate headgroup that has been modified through esterification with photolabile protecting groups [1] [8]. The stereochemical configuration maintains the characteristic (2S,3R,4E) arrangement of the natural D-erythro isomer, which is essential for biological recognition and activity upon uncaging [6] [7]. The molecule contains an eighteen-carbon aliphatic chain with a trans double bond positioned between carbons 4 and 5, consistent with the predominant natural form of sphingosine [32].

Structural Data Table

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₃₄H₅₂N₃O₉P | [1] [4] |

| Molecular Weight | 677.77 g/mol | [1] [4] |

| CAS Registry Number | 207516-11-8 | [1] [2] |

| Stereochemistry | (2S,3R,4E) | [1] [6] |

| Double Bond Position | C4-C5 (trans) | [32] |

The photolabile protecting groups employed in caged D-erythro-Sphingosine-1-phosphate synthesis typically include nitrophenyl-based moieties, specifically bis[1-(2-nitrophenyl)ethyl] ester groups attached to the phosphate functionality [1] [8]. These protecting groups are designed to undergo efficient photocleavage upon exposure to ultraviolet light at 254 nanometers, releasing the bioactive D-erythro-Sphingosine-1-phosphate molecule [4].

The molecular configuration incorporates specific structural features that ensure both photochemical efficiency and biological compatibility [5] [8]. The 2-nitrophenyl chromophores provide the necessary absorption characteristics for ultraviolet-induced photolysis while maintaining chemical stability under physiological conditions in the absence of light [19] [20]. The ethyl linker groups between the nitrophenyl rings and the phosphate ester bonds contribute to the overall photolytic efficiency and help optimize the quantum yield of the uncaging reaction [11] [20].

Physical Properties of Caged Sphingosine-1-phosphate

Caged D-erythro-Sphingosine-1-phosphate exhibits distinctive physical characteristics that distinguish it from the parent sphingolipid compound [1] [24]. The compound appears as a brown thick oil at room temperature, representing a significant departure from the typical white solid appearance of uncaged D-erythro-Sphingosine-1-phosphate [1] [13]. This coloration results from the presence of the nitrophenyl chromophores, which impart characteristic absorption properties in the ultraviolet and visible light regions [4] [19].

Physical Properties Data Table

| Property | Value | Reference |

|---|---|---|

| Physical State | Brown thick oil | [1] [4] |

| Molecular Weight | 677.77 g/mol | [1] [4] |

| Photolysis Wavelength | 254 nm | [1] |

| Solubility | Methanol, ethanol | [24] |

| Storage Temperature | -20°C | [24] [25] |

| Light Sensitivity | High | [24] [25] |

The solubility profile of caged D-erythro-Sphingosine-1-phosphate differs markedly from that of the parent compound [24]. While D-erythro-Sphingosine-1-phosphate exhibits limited solubility in aqueous systems and requires specialized solubilization protocols, the caged derivative demonstrates enhanced solubility in organic solvents including methanol and ethanol [14] [24]. This improved solubility facilitates handling and incorporation into experimental systems, although it necessitates protection from light during storage and manipulation [24] [25].

The photophysical properties of caged D-erythro-Sphingosine-1-phosphate are dominated by the nitrophenyl protecting groups, which exhibit strong absorption in the ultraviolet region with maximum absorption occurring around 254 nanometers [19]. The compound demonstrates high photosensitivity, requiring careful handling under reduced lighting conditions to prevent premature photolysis [24] [25]. The quantum yield of photolysis represents a critical parameter determining the efficiency of bioactive molecule release upon ultraviolet irradiation [11] [31].

Temperature stability constitutes another important physical characteristic, with the compound requiring storage at -20°C to maintain long-term stability [24] [25]. The caged derivative exhibits hygroscopic properties, necessitating storage under desiccating conditions to prevent moisture-induced degradation [24]. These storage requirements reflect the inherent sensitivity of the photolabile protecting groups to environmental conditions that could trigger unwanted decomposition or photolysis [25].

Synthetic Pathways and Methodologies

The synthesis of caged D-erythro-Sphingosine-1-phosphate involves sophisticated organic chemistry methodologies designed to introduce photolabile protecting groups onto the phosphate functionality of the parent sphingolipid [5] [8]. The synthetic approach typically begins with D-erythro-Sphingosine-1-phosphate as the starting material, which must be protected and derivatized through carefully controlled reaction conditions [9] [5].

The primary synthetic strategy employs phosphoramidite chemistry to introduce the photolabile protecting groups [9] [34]. This methodology utilizes bis[1-(2-nitrophenyl)ethyl] diisopropylphosphoramidite as a key reagent for the phosphorylation step [34]. The reaction proceeds through formation of a phosphoramidite intermediate, which subsequently undergoes oxidation to yield the desired phosphate ester with the nitrophenyl protecting groups intact [9] [5].

Synthetic Methodology Overview

The synthetic pathway generally follows these key steps: initial protection of the amino group of D-erythro-Sphingosine-1-phosphate using a suitable protecting group such as tert-butoxycarbonyl [5] [8]. The hydroxyl group at the C3 position may require temporary protection to prevent unwanted side reactions during the phosphorylation step [5]. The phosphate group is then derivatized using the bis[1-(2-nitrophenyl)ethyl] phosphoramidite reagent under anhydrous conditions [34] [5].

The phosphoramidite coupling reaction typically requires the presence of a weak acid catalyst such as tetrazole or benzimidazolium triflate to activate the phosphoramidite reagent [9] [5]. Following the coupling reaction, oxidation of the phosphite intermediate to the phosphate is accomplished using iodine or tert-butyl hydroperoxide [9]. The final step involves removal of any temporary protecting groups while preserving the photolabile nitrophenyl esters [5] [8].

Alternative synthetic approaches have been developed utilizing different photolabile protecting group systems [5] [8]. Some methodologies employ 7-(diethylamino)coumarin or 4-bromo-5-hydroxy-2-nitrobenzhydryl groups as alternative photolabile moieties [8]. These variations offer different photophysical properties and may provide advantages in specific experimental applications requiring different wavelengths of activation light [8] [21].

Quality control during synthesis requires careful monitoring of reaction progress and intermediate purity [5]. The presence of moisture or protic solvents can lead to hydrolysis of the phosphoramidite reagents or premature cleavage of the protecting groups [9]. Temperature control is critical, as elevated temperatures may promote unwanted side reactions or decomposition of the photolabile groups [5].

Analytical Characterization Techniques

Comprehensive analytical characterization of caged D-erythro-Sphingosine-1-phosphate requires multiple complementary techniques to confirm structural integrity, purity, and photochemical properties [26] [27]. Mass spectrometry represents the primary analytical tool for molecular weight confirmation and structural elucidation of the caged compound [26] [16].

Electrospray ionization mass spectrometry provides definitive molecular weight determination, with the expected molecular ion appearing at m/z 677.77 for the protonated species [1] [26]. Tandem mass spectrometry experiments using collision-induced dissociation or ultraviolet photodissociation can provide detailed structural information about the sphingoid base backbone and the attached protecting groups [26] [30]. Ultraviolet photodissociation mass spectrometry has proven particularly valuable for sphingolipid analysis, enabling precise localization of double bonds and confirmation of stereochemical arrangements [26] [30].

Analytical Techniques Data Table

| Technique | Application | Key Information |

|---|---|---|

| ESI-MS | Molecular weight confirmation | m/z 677.77 [M+H]⁺ |

| UVPD-MS/MS | Structural elucidation | Double bond localization |

| ¹H NMR | Structural confirmation | Protecting group verification |

| UV-Vis Spectroscopy | Photophysical properties | λmax ~254 nm |

| HPLC | Purity assessment | Chromatographic separation |

Nuclear magnetic resonance spectroscopy provides essential structural confirmation and purity assessment [15] [28]. Proton nuclear magnetic resonance spectroscopy enables verification of the protecting group attachment and confirms the integrity of the sphingosine backbone [28]. The characteristic signals from the nitrophenyl aromatic protons, the ethyl linker groups, and the sphingosine chain provide definitive structural confirmation [28]. Carbon-13 nuclear magnetic resonance spectroscopy offers additional structural details and can help identify any impurities or degradation products [15].

Ultraviolet-visible spectroscopy characterizes the photophysical properties essential for photolysis applications [19] [31]. The absorption spectrum typically shows strong absorption around 254 nanometers corresponding to the nitrophenyl chromophores [19]. The extinction coefficient and absorption bandwidth determine the efficiency of photolysis under specific irradiation conditions [31] [33]. Time-resolved spectroscopic measurements can provide information about photolysis kinetics and quantum yields [20] [31].

High-performance liquid chromatography serves as the primary method for purity assessment and separation of synthetic intermediates [16] [18]. Reverse-phase chromatography using methanol-water gradients typically provides good separation of the caged compound from unreacted starting materials and byproducts [18]. The chromatographic behavior also provides information about the lipophilicity of the compound compared to the parent sphingolipid [16].

Chemical Stability Parameters

The chemical stability of caged D-erythro-Sphingosine-1-phosphate represents a critical parameter determining its utility in biological applications and storage requirements [24] [25]. The compound exhibits distinct stability profiles under different environmental conditions, with photochemical stability being the most significant concern due to the inherent light sensitivity of the nitrophenyl protecting groups [24] [19].

Under dark conditions at appropriate storage temperatures, caged D-erythro-Sphingosine-1-phosphate demonstrates reasonable chemical stability [24] [25]. Storage at -20°C under an inert atmosphere provides optimal long-term stability, with the compound remaining chemically intact for extended periods when protected from light and moisture [24] [25]. The hygroscopic nature of the compound necessitates storage under desiccating conditions to prevent hydrolytic degradation of the phosphate ester bonds [24].

Stability Parameters Data Table

| Condition | Stability | Duration | Notes |

|---|---|---|---|

| -20°C, dark, dry | Stable | >12 months | Recommended storage |

| Room temperature, dark | Limited | <1 month | Short-term only |

| Light exposure | Unstable | Minutes | Rapid photolysis |

| Aqueous solutions | Limited | Hours | pH dependent |

| Organic solvents | Moderate | Days | Solvent dependent |

Photochemical stability represents the most critical limitation, as exposure to ultraviolet light at 254 nanometers rapidly triggers photolysis and release of the parent D-erythro-Sphingosine-1-phosphate [19]. The photolysis reaction proceeds through well-characterized mechanisms involving hydrogen atom transfer to the nitro groups, leading to cleavage of the phosphate ester bonds [19] [20]. The quantum yield of this photolysis reaction has been optimized to provide efficient uncaging while maintaining stability under normal laboratory lighting conditions [31].

Thermal stability studies indicate that elevated temperatures accelerate decomposition processes, even in the absence of light [25]. Temperatures above 37°C may promote slow hydrolysis of the phosphate ester bonds or thermal decomposition of the nitrophenyl groups [25]. This temperature sensitivity necessitates careful temperature control during synthesis, purification, and storage procedures [24] [25].

The stability in aqueous solutions depends significantly on pH conditions and the presence of nucleophilic species [16] [25]. Under physiological pH conditions, the compound exhibits limited aqueous stability, with gradual hydrolysis occurring over several hours [16]. The presence of enzymes such as phosphatases can accelerate degradation through enzymatic cleavage of the phosphate ester bonds [27]. However, the caged compound shows resistance to enzymatic cleavage by sphingosine kinases, confirming that the protecting groups effectively block enzymatic recognition until photolysis occurs [27] [35].